2-Chloropropane-1,1,1-D3

Beschreibung

BenchChem offers high-quality 2-Chloropropane-1,1,1-D3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloropropane-1,1,1-D3 including the price, delivery time, and more detailed information at info@benchchem.com.

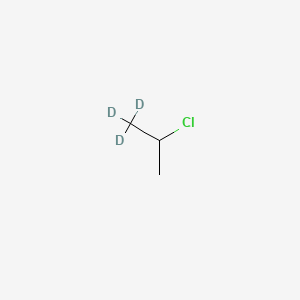

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-1,1,1-trideuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYZAYCEDJDHCC-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloropropane-1,1,1-D3 chemical structure and IUPAC name

Precision Deuteration in Alkyl Halides: Synthesis, Stereochemistry, and Applications

Executive Summary

2-Chloropropane-1,1,1-d3 (CAS: 137832-55-4) is a site-specifically deuterated isotopologue of isopropyl chloride.[1] Unlike its proteo-analog (non-deuterated 2-chloropropane), which is achiral, the 1,1,1-d3 variant possesses a chiral center at the C2 position due to the isotopic distinction between the methyl (

This guide details the structural properties, synthesis via thionyl chloride mediated substitution, and the critical role of this compound in Kinetic Isotope Effect (KIE) studies for drug development.

Chemical Identity & Nomenclature[2][3][4][5][6][7]

2.1 Structure and IUPAC Name

According to IUPAC P-82 rules for isotopically modified compounds, the nomenclature requires the isotope descriptor to be placed in parentheses immediately preceding the modified portion of the structure.

-

IUPAC Name: 2-chloro(1,1,1-²H3)propane

-

Common Name: 2-Chloropropane-d3; Isopropyl-d3 chloride

-

Molecular Formula:

-

Molecular Weight: ~81.56 g/mol (Calculated based on D = 2.014 u)

2.2 Stereochemistry: The Isotopic Chiral Center

A critical, often overlooked feature of 2-chloropropane-1,1,1-d3 is its chirality.

-

Symmetry Breaking: In standard 2-chloropropane, the C2 carbon is bonded to a Hydrogen, a Chlorine, and two identical Methyl groups. It possesses a plane of symmetry and is achiral.[2]

-

Isotopic Chirality: In the 1,1,1-d3 variant, the C2 carbon is bonded to four distinct groups:

,

| Property | Standard 2-Chloropropane | 2-Chloropropane-1,1,1-d3 |

| Formula | ||

| CAS | 75-29-6 | 137832-55-4 |

| Chirality | Achiral | Chiral (Cryptochiral) |

| Boiling Point | 35.7 °C | ~35.0–36.0 °C (Est.) |

Synthesis Protocol

The most robust synthesis involves the nucleophilic substitution of 2-Propanol-1,1,1-d3 using Thionyl Chloride (

3.1 Reaction Scheme

The reaction proceeds primarily via an

Caption: Synthesis of 2-Chloropropane-1,1,1-d3 via Thionyl Chloride mediated deoxychlorination.

3.2 Step-by-Step Methodology

Reagents: 2-Propanol-1,1,1-d3 (1.0 eq), Thionyl Chloride (1.2 eq), Pyridine (catalytic, optional).

Equipment: Round-bottom flask, reflux condenser, drying tube (

-

Setup: Place 2-Propanol-1,1,1-d3 in a round-bottom flask equipped with a magnetic stir bar. Cool to 0°C in an ice bath.

-

Addition: Add Thionyl Chloride dropwise over 30 minutes. Caution: Evolution of HCl and SO2 gases will occur. Use a fume hood.

-

Reflux: Once addition is complete, remove the ice bath and heat the mixture to gentle reflux (approx. 40-50°C) for 2 hours to ensure complete conversion of the chlorosulfite intermediate.

-

Isolation: Perform fractional distillation directly from the reaction vessel. Collect the fraction boiling between 34–37°C.

-

Purification: Wash the distillate with cold 5% sodium bicarbonate solution (to remove acid traces) followed by water. Dry the organic layer over anhydrous Magnesium Sulfate (

). -

Final Distillation: Redistill the dried liquid to obtain pure 2-Chloropropane-1,1,1-d3.

Analytical Characterization

Verification of the D3 incorporation is performed via NMR and Mass Spectrometry.

4.1 Nuclear Magnetic Resonance (NMR)

-

-NMR (CDCl

-

1.5 ppm (Doublet, 3H): Corresponds to the

-

4.2 ppm (Multiplet, 1H): Corresponds to the methine proton (

-

Silent Region: No signal observed for the

group.

-

1.5 ppm (Doublet, 3H): Corresponds to the

-

-NMR:

-

C1 (

): Appears as a septet (split by 3 Deuteriums, spin=1) with a slight upfield isotope shift compared to the methyl carbon. -

C3 (

): Singlet.

-

4.2 Mass Spectrometry (MS)

-

Molecular Ion (

): 81 (for -

Pattern: Maintains the characteristic 3:1 natural abundance ratio of Chlorine isotopes.

-

Shift: The peaks are shifted by +3 mass units compared to standard 2-chloropropane (

78/80).

Applications in Drug Development

The primary utility of 2-Chloropropane-1,1,1-d3 is as a reagent to introduce the deuterated isopropyl motif into drug candidates to exploit the Deuterium Kinetic Isotope Effect (DKIE) .

5.1 The Deuterium Switch

Replacing Hydrogen with Deuterium strengthens the chemical bond due to the lower zero-point energy of the C-D bond compared to the C-H bond.[3][4]

-

Bond Dissociation Energy (BDE):

bonds are ~1.2–1.5 kcal/mol stronger than -

Metabolic Impact: If the metabolic clearance of a drug involves the oxidation of the isopropyl methyl group (e.g., by Cytochrome P450), deuteration can significantly slow this rate (

), potentially increasing the drug's half-life (

Caption: Mechanism of Kinetic Isotope Effect (KIE) enhancing metabolic stability.

5.2 Specific Use Cases

-

Metabolic Hotspot Blocking: Preventing hydroxylation at the methyl positions of isopropyl groups in kinase inhibitors.

-

Mechanistic Probes: Determining if C-H bond cleavage is the rate-determining step in a metabolic pathway.

-

Internal Standards: Used in LC-MS/MS bioanalysis as a stable isotope-labeled internal standard (SIL-IS) for quantification of isopropyl-containing analytes.

References

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). P-82 Isotopically Modified Compounds. Link

-

LGC Standards. (n.d.). 2-Chloropropane-1,1,1-d3 Product Data (CAS 137832-55-4).[1]Link

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

-

Wiberg, K. B. (1955). The Deuterium Isotope Effect.[3][5][6][7] Chemical Reviews, 55(4), 713–743. Link

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (Reference for Thionyl Chloride Mechanism).

Sources

- 1. 2-Chloropropane-1,1,1-d3 | LGC Standards [lgcstandards.com]

- 2. brainly.in [brainly.in]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterated drug - Wikipedia [en.wikipedia.org]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Sourcing and Validating 2-Chloropropane-1,1,1-D3

A Technical Guide for DMPK and Medicinal Chemistry Applications

Executive Summary

2-Chloropropane-1,1,1-D3 (CAS: 137832-55-4) is a specialized deuterated alkylating agent used primarily to introduce the isopropyl-d3 moiety into drug candidates.[1] Unlike the fully deuterated analog (2-Chloropropane-

This guide provides a vetted supply chain analysis, technical specifications, and a self-validating quality control protocol for researchers who cannot afford experimental failure due to isotopic scrambling or chemical impurities.

Technical Profile & Application Context

The utility of 2-Chloropropane-1,1,1-D3 lies in its ability to desymmetrize the isopropyl group. In a standard isopropyl moiety, the two methyl groups are chemically equivalent. By deuterating only one methyl group (

| Property | Specification | Notes |

| Chemical Name | 2-Chloropropane-1,1,1- | Also known as Isopropyl-1,1,1- |

| CAS Number | 137832-55-4 | Unlabeled CAS: 75-29-6 |

| Structure | Contains a chiral center at C2 due to isotopic substitution | |

| Molecular Weight | 81.56 g/mol | ~3.02 mass units higher than unlabeled |

| Isotopic Purity | Critical for clean MS fragmentation patterns | |

| Boiling Point | ~35-36 °C | High Volatility Warning |

| Storage | 2°C to 8°C (Refrigerated) | Store in tightly sealed, septum-capped vials |

Commercial Supplier Landscape

Unlike the commodity chemical 2-Chloropropane-

Tier 1: Primary Manufacturers (Verified Stock)

-

CDN Isotopes (Canada):

Tier 2: Major Distributors

-

LGC Standards: Distributes CDN Isotopes products globally.[4] Useful for European labs to simplify customs/import logistics.

-

Sigma-Aldrich (Merck): Often lists these under "Stable Isotopes" but frequently fulfills via third-party partnerships or custom synthesis for non-

patterns.

Tier 3: Custom Synthesis (Bulk/GMP)

-

Cambridge Isotope Laboratories (CIL): While they stock the

version (DLM-1114), the 1,1,1- -

WuXi AppTec / Pharmablock: Recommended only for kg-scale needs in late-stage clinical development.

Supply Chain Decision Matrix

Figure 1: Decision matrix for sourcing based on project scale and geography.

Synthesis & Quality Control (The Self-Validating System)

If commercial stock is unavailable, or if you need to validate a purchased lot, you must understand the synthesis logic. The 1,1,1-

Synthesis Pathway (Grignard Route)

The most robust route involves reacting Acetaldehyde (unlabeled) with Methyl-d3-magnesium iodide. This ensures the deuterium is locked exclusively on one methyl group.

Figure 2: Synthetic route ensuring regioselective deuterium placement.

QC Protocol: How to Validate Your Shipment

Do not rely solely on the vendor's CoA. Perform this check upon receipt:

-

NMR Validation (The "Silent Methyl" Test):

-

Unlabeled Isopropyl Chloride: Shows a doublet at

1.5 ppm (6H, two -

1,1,1-

Product: The doublet at

-

-

Mass Spectrometry (GC-MS):

-

Look for the molecular ion peak shift.

-

Unlabeled

: ~78/80 (Cl isotopes). -

Labeled

: ~81/83. -

Scrambling Check: If you see significant peaks at M+1 or M+2, the deuterium has scrambled, or the enrichment is low.

-

Handling & Safety Protocols

Critical Warning: 2-Chloropropane is highly volatile (BP ~35°C). In a standard lab environment (22°C), it has a high vapor pressure.

-

Cold Opening: Always chill the ampoule/vial to 0°C or below before opening. This prevents the expensive deuterated solvent from "bumping" or evaporating instantly upon seal breach.

-

Septum Transfer: Do not pour. Use a gas-tight syringe through a septum to withdraw the liquid.

-

Reaction Setup: If using as an alkylating agent, pre-cool your reaction mixture. Adding this reagent to a warm mixture will result in significant loss to the headspace.

References

-

CDN Isotopes. Product D-5634: 2-Chloropropane-1,1,1-d3 Technical Data. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6361, 2-Chloropropane (Unlabeled). Retrieved from

-

LGC Standards. 2-Chloropropane-1,1,1-d3 Product Page. Retrieved from

-

Cambridge Isotope Laboratories. Stable Isotope Standards and Labeled Compounds.[5] (Reference for D7 analog comparison). Retrieved from

Sources

2-Chloropropane-1,1,1-D3 safety data sheet and handling precautions

Handling, Safety, and Application in Deuterated Drug Discovery

Executive Summary: The Deuterium Precision Context

2-Chloropropane-1,1,1-D3 (Isopropyl chloride-d3) is not merely a solvent; it is a high-value electrophilic reagent used primarily to introduce the isopropyl-d3 moiety into small molecule drug candidates.

While its bulk physicochemical hazards mirror its proteo-analog (2-chloropropane), the handling requirements are distinct . Due to its high volatility (BP ~35°C) and the significant cost of isotopic enrichment, standard "fume hood pouring" techniques are unacceptable. This guide outlines a Cold-Chain Inert Transfer (CCIT) protocol designed to maximize isotopic integrity and operator safety.

Chemical Identity

| Parameter | Data |

| Systematic Name | 2-Chloropropane-1,1,1-d3 |

| CAS Number | 137832-55-4 (Labeled) / 75-29-6 (Unlabeled) |

| Structure | CD₃-CHCl-CH₃ (Chiral center at C2 due to isotopic substitution) |

| Molecular Weight | ~81.56 g/mol (vs. 78.54 for proteo-analog) |

| Purity Grade | Typically ≥98 atom% D |

Physicochemical & Hazard Profile

The most critical safety parameter for this compound is its Flash Point (-32°C) combined with a Boiling Point (35-36°C) . At standard laboratory temperatures (22-25°C), this reagent is near its boiling point, creating significant vapor pressure.

Comparative Properties Table

| Property | Proteo-Analog (2-Chloropropane) | 2-Chloropropane-1,1,1-D3 (Extrapolated) | Critical Handling Note |

| Boiling Point | 35.7°C | 35.0 – 36.0°C | High Risk: Exists as near-vapor at warm lab temps. |

| Flash Point | -32°C (Closed Cup) | ~ -32°C | Extreme Flammability: Vapors travel to ignition sources. |

| Density | 0.859 g/mL | ~0.89 g/mL | Mass increase due to Deuterium (approx +3 amu). |

| Vapor Pressure | 520 hPa @ 20°C | Similar | Containers may pressurize during storage. |

| Reactivity | Alkylating Agent | Alkylating Agent | Potential mutagen; reacts with nucleophiles. |

Toxicology & GHS Classification

-

Signal Word: DANGER

-

H341: Suspected of causing genetic defects (Alkylating agent).

-

H336: May cause drowsiness or dizziness (Narcotic effect).

-

H319: Causes serious eye irritation.

Expert Insight: While specific toxicological data for the D3-isotopologue is sparse, treat it with higher caution than the proteo-analog. The Kinetic Isotope Effect (KIE) can theoretically extend the biological half-life of the compound or its metabolites if metabolic clearance involves C-H bond abstraction at the deuterated site.

Core Protocol: Cold-Chain Inert Transfer (CCIT)

The Problem: With a boiling point of ~35°C, withdrawing this reagent into a room-temperature syringe causes rapid volatilization, dripping (due to vapor expansion), and loss of expensive material.

The Solution: A self-validating thermodynamic equilibrium loop.

The CCIT Workflow

Figure 1: The Cold-Chain Inert Transfer (CCIT) workflow designed to prevent vapor lock and exposure when handling low-boiling deuterated reagents.

Detailed Methodology

-

Thermal Equilibration (The "Cold Syringe" Rule):

-

Store the reagent at -20°C.

-

Crucial Step: Place the gas-tight syringe (glass/PTFE) in the freezer or on dry ice for 10 minutes before use.

-

Why? If a cold liquid enters a warm syringe, it boils instantly. Pre-cooling ensures the liquid remains in the liquid phase during measurement.

-

-

Pressure Equalization:

-

Do not withdraw against a vacuum. The low boiling point means a vacuum will flash-boil the solvent.

-

Insert a small balloon of dry Argon/Nitrogen into the septum before withdrawing liquid to replace the displaced volume.

-

-

The "Slow-Pull" Technique:

-

Withdraw the plunger at a rate of <0.5 mL/second. Rapid pulling creates localized low pressure (cavitation), causing bubbles.

-

-

Reaction Injection:

-

Inject the reagent directly into the reaction solvent (subsurface) rather than dripping it from the top, to minimize headspace evaporation.

-

Application Logic: The Deuterium Switch

Researchers use 2-Chloropropane-1,1,1-D3 to exploit the Primary Kinetic Isotope Effect (PKIE) .

Mechanism of Action

The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of the heavier isotope.[4]

-

Bond Dissociation Energy (BDE): C-D bonds are ~1.2–1.5 kcal/mol stronger than C-H bonds.

-

Metabolic Impact: If the rate-limiting step of metabolism (e.g., by Cytochrome P450) involves abstracting a hydrogen from the isopropyl group, substituting it with deuterium can reduce the metabolic rate by 6-10 fold (

).

Figure 2: Mechanistic basis for using 2-Chloropropane-1,1,1-D3 in drug design to improve pharmacokinetic profiles.

Synthesis Utility: The Grignard Route

A common application is generating Isopropyl-d3-magnesium chloride.[5]

-

Activation: Magnesium turnings must be mechanically activated (dry stir) under Argon.

-

Initiation: Use a crystal of iodine. Add 5% of the total 2-Chloropropane-1,1,1-D3 volume.

-

Observation: Wait for exotherm/turbidity before adding the rest.

-

Temperature Control: Maintain reaction at 0°C. Refluxing (standard for non-deuterated) may cause loss of the volatile D3 reagent through the condenser if the coolant isn't <0°C.

Emergency Response & Storage

Storage Requirements[1][6][7][11][12][13][14]

-

Temperature: Refrigerate (+2°C to +8°C) or Freeze (-20°C) for long term.

-

Container: Amber glass with PTFE-lined septum (Sure/Seal type preferred).

-

Incompatibility: Strong oxidizers, strong bases (risk of elimination to Propene-d3).[6]

Spill Management

Given the volatility, a spill will rapidly become a respiratory hazard.

-

Evacuate: Clear the immediate area.

-

Ventilate: Maximize fume hood airflow.

-

PPE: NIOSH-approved respirator with organic vapor cartridges (black label) if outside a hood.

-

Neutralization: Absorb with vermiculite; do not use combustible materials like sawdust.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6366, Isopropyl chloride. Retrieved from [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

Sources

Mechanistic Elucidation of 2-Chloropropane-1,1,1-D3: A Mass Spectrometric Fragmentation Guide

The following technical guide details the mass spectrometric behavior of 2-Chloropropane-1,1,1-D3 . This analysis synthesizes established fragmentation principles of alkyl halides with specific deuterium isotope effects (Kinetic Isotope Effects - KIE) to provide a definitive reference for structural elucidation.

Executive Summary

Analyte: 2-Chloropropane-1,1,1-D3 (Isopropyl chloride-d3)

Chemical Formula:

This guide delineates the fragmentation pattern of 2-Chloropropane-1,1,1-D3 under Electron Ionization (EI, 70 eV). Unlike its non-deuterated analog, which exhibits a straightforward spectrum dominated by the isopropyl cation (

Molecular Architecture & Isotopic Signature

Before analyzing fragmentation, the parent ion mass must be established based on the natural abundance of Chlorine (

| Isotope Combination | Composition | Nominal Mass ( | Relative Abundance |

| M (Light) | 81 | 100% (Normalized) | |

| M+2 (Heavy) | 83 | ~32% |

Note: The molecular ion (

Mechanistic Fragmentation Analysis

The fragmentation of 2-Chloropropane-1,1,1-D3 is governed by three primary pathways: Heterolytic Cleavage , Dehydrohalogenation (Elimination) , and Alpha-Cleavage .

Pathway A: Heterolytic C-Cl Cleavage (Base Peak Formation)

The most thermodynamically favorable pathway involves the loss of the chlorine radical (

-

Mechanism: Direct ionization of the C-Cl bond followed by heterolysis.

-

Non-Deuterated Reference: 2-Chloropropane yields the isopropyl cation

at -

D3-Analog Shift: The resulting carbocation retains the deuterium label.

-

Structure:

-

Calculation:

.

-

-

Result: The base peak shifts from

43 to

Pathway B: Dehydrohalogenation (HCl vs. DCl Elimination)

This pathway is critical for distinguishing the D3-analog. It involves a 1,2-elimination of Hydrogen/Deuterium and Chlorine to form a propene radical cation.

The Kinetic Isotope Effect (KIE):

Elimination requires the abstraction of a

-

C3 (

): Contains Hydrogen. -

C1 (

): Contains Deuterium.

Because the C-H bond is weaker than the C-D bond, abstraction of Hydrogen is kinetically favored (

-

Sub-Pathway B1 (Loss of HCl):

-

Abstraction from

. -

Neutral Loss:

(36 Da). -

Fragment:

(Propene-d3). -

:

-

-

Sub-Pathway B2 (Loss of DCl):

-

Abstraction from

. -

Neutral Loss:

(37 Da). -

Fragment:

(Propene-d2). -

:

-

Diagnostic Insight: While both peaks will appear, the signal at

Pathway C: Alpha-Cleavage

Ionization at the chlorine atom can trigger the homolytic cleavage of a C-C bond adjacent to the heteroatom.[1]

-

Loss of Methyl (

):-

Fragment:

. -

Mass:

(for

-

-

Loss of Trideuteromethyl (

):-

Fragment:

. -

Mass:

(for

-

Fragmentation Pathway Visualization

The following diagram illustrates the competitive fragmentation pathways, highlighting the mass shifts specific to the D3-isotopologue.

Figure 1: Fragmentation tree of 2-Chloropropane-1,1,1-D3 showing competitive pathways and isotopic mass shifts.

Diagnostic Interpretation Table

Use this table to validate the identity of the analyte in experimental spectra.

| m/z Value | Ion Identity | Fragment Structure | Origin / Mechanism |

| 81 | Molecular Ion ( | Parent (Weak/Absent) | |

| 66 | Loss of | ||

| 63 | Loss of | ||

| 46 | Base Peak | Heterolytic C-Cl bond rupture | |

| 45 | Elimination Product | Loss of HCl (Favored) | |

| 44 | Elimination Product | Loss of DCl (Minor) |

Experimental Protocol: GC-MS Validation

To obtain reproducible fragmentation patterns for this volatile analyte, the following protocol is recommended.

A. Sample Preparation[2]

-

Solvent: Dissolve 2-Chloropropane-1,1,1-D3 in Methanol-d4 or Dichloromethane (avoid protic solvents if H/D exchange is a concern, though unlikely for alkyl halides).

-

Concentration: Prepare a working standard at 50 µg/mL.

-

Vial: Use crimp-top vials with PTFE-lined septa to prevent evaporation (BP

35°C).

B. Instrument Parameters (Agilent/Thermo Standard Setup)

-

Inlet: Split injection (20:1) at 150°C. Low temperature prevents thermal degradation.

-

Column: DB-624 or equivalent (volatile optimized). 30m x 0.25mm x 1.4µm.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Hold 35°C for 5 min (Critical for retaining this volatile compound).

-

Ramp 10°C/min to 100°C.

-

-

MS Source (EI):

-

Ionization Energy: 70 eV.

-

Source Temp: 230°C.

-

Scan Range: m/z 25–150. (Must scan low enough to see m/z 27/29 fragments).

-

References

-

NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Chloropropane (CAS 75-29-6).[2] National Institute of Standards and Technology.[3][4][5] [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Detailed discussion on Isotope Effects in Mass Spectrometry).

Sources

An In-Depth Technical Guide to Isotopic Labeling with 2-Chloropropane-1,1,1-D3

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2-Chloropropane-1,1,1-D3, a valuable isotopically labeled compound for researchers, scientists, and drug development professionals. The strategic placement of a trideuterated methyl group offers a stable, heavy-isotope-labeled internal standard for mass spectrometry, a probe for mechanistic studies, and a tracer in metabolic research. This document delves into the causality behind experimental choices, provides detailed protocols for its synthesis and application, and explores the theoretical underpinnings of its utility, including the kinetic isotope effect and metabolic stability.

Introduction to Isotopic Labeling and the Significance of 2-Chloropropane-1,1,1-D3

Isotopic labeling is a powerful technique that involves the incorporation of isotopes, such as deuterium (²H), into molecules to trace their fate in chemical reactions, metabolic pathways, or biological systems.[1] By replacing hydrogen atoms with deuterium, researchers can leverage the mass difference for detection by mass spectrometry (MS) or the unique nuclear properties for nuclear magnetic resonance (NMR) spectroscopy.[2]

2-Chloropropane-1,1,1-D3 is a deuterated analog of 2-chloropropane where the three hydrogen atoms of one methyl group are replaced with deuterium. This specific labeling pattern provides a stable isotopic signature that is not susceptible to easy exchange with protons in aqueous environments, a common challenge with labeling at more acidic positions.[3] Its primary utility lies in its application as an internal standard in quantitative mass spectrometry, where its chemical and physical properties closely mimic the non-labeled analyte, but it is distinguishable by its mass-to-charge ratio (m/z).[3][4][5]

Physicochemical Properties and Spectroscopic Characteristics

The introduction of deuterium atoms into a molecule can lead to subtle but measurable changes in its physicochemical properties due to the greater mass of deuterium compared to protium.[2]

| Property | 2-Chloropropane | 2-Chloropropane-1,1,1-D3 | Rationale for Difference |

| Molecular Formula | C₃H₇Cl | C₃H₄D₃Cl | Replacement of 3 H atoms with 3 D atoms. |

| Molecular Weight | 78.54 g/mol [6] | 81.56 g/mol | Increased mass due to the presence of three deuterium atoms. |

| Boiling Point | 35.7 °C[7] | Expected to be slightly lower | The C-D bond is slightly shorter and stronger than the C-H bond, leading to weaker intermolecular van der Waals forces. |

| Density | 0.8617 g/mL at 20 °C[7] | Expected to be slightly higher | The shorter C-D bond length can result in a more compact molecular structure and thus a higher density. |

| GC Retention Time | Varies with conditions | Expected to be slightly shorter | Deuterated compounds often elute slightly earlier from non-polar gas chromatography columns.[8] |

Spectroscopic Analysis:

-

Mass Spectrometry (MS): The most significant difference is the mass spectrum. In electron ionization (EI) mass spectrometry, 2-Chloropropane-1,1,1-D3 will show a molecular ion peak (M⁺) that is 3 mass units higher than that of 2-chloropropane. Fragmentation patterns will also shift accordingly, providing a clear distinction between the labeled and unlabeled compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of 2-Chloropropane-1,1,1-D3 will be significantly simplified compared to its non-deuterated counterpart. The signal corresponding to the methyl group at the 1-position will be absent. The spectrum will primarily show the signals for the methine proton and the other methyl group.

-

²H NMR: A deuterium NMR spectrum will show a signal corresponding to the CD₃ group.

-

¹³C NMR: The carbon spectrum will show the expected signals for the three carbon atoms. The carbon of the CD₃ group may exhibit a slightly different chemical shift and will show a characteristic multiplet due to coupling with deuterium (a spin-1 nucleus).

-

Synthesis of 2-Chloropropane-1,1,1-D3: A Proposed Protocol

The synthesis of 2-Chloropropane-1,1,1-D3 can be achieved through the reaction of a deuterated precursor with a chlorinating agent. A common and effective method involves the use of deuterated isopropanol, which can be prepared from deuterated acetone. The following protocol is a scientifically sound proposed method based on established reactions of alcohols.[9][10][11]

Synthesis Workflow

Caption: Proposed synthesis workflow for 2-Chloropropane-1,1,1-D3.

Step-by-Step Experimental Protocol

Step 1: Reduction of Acetone-d6 to Isopropanol-d7

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Acetone-d6 in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add a solution of sodium borodeuteride (NaBD₄) in a compatible solvent (e.g., ethanol or water, depending on the scale and desired workup). The use of NaBD₄ will introduce a deuterium at the 2-position.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., GC-MS or TLC).

-

Quenching and Workup: Carefully quench the reaction by the slow addition of water. Acidify the mixture with dilute HCl to neutralize the excess borodeuteride. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude Isopropanol-d7.

Step 2: Chlorination of Isopropanol-d7 to 2-Chloropropane-1,1,1-D3

-

Preparation of Lucas Reagent: In a well-ventilated fume hood, prepare the Lucas reagent by carefully dissolving anhydrous zinc chloride (ZnCl₂) in concentrated hydrochloric acid (HCl). This process is exothermic.[9]

-

Reaction Setup: Place the crude Isopropanol-d7 in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Lucas Reagent: Add the prepared Lucas reagent to the flask containing the deuterated isopropanol.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by GC-MS. The formation of the alkyl chloride, which is insoluble in the aqueous medium, will result in the formation of a separate layer or turbidity.[12]

-

Isolation and Purification: After the reaction is complete, cool the mixture and separate the organic layer. Wash the organic layer with cold water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous calcium chloride.

-

Distillation: Purify the crude 2-Chloropropane-1,1,1-D3 by fractional distillation, collecting the fraction that boils at the expected temperature (slightly below 35.7 °C).

Applications in Research and Drug Development

Internal Standard in Quantitative Mass Spectrometry

The primary application of 2-Chloropropane-1,1,1-D3 is as an internal standard (IS) for the quantification of 2-chloropropane or other small volatile analytes by GC-MS or LC-MS.[3][4][5][13] An ideal internal standard co-elutes with the analyte and experiences the same matrix effects (ion suppression or enhancement), allowing for accurate correction of signal variability.[8]

Workflow for Internal Standard Application:

Caption: General workflow for using 2-Chloropropane-1,1,1-D3 as an internal standard.

Detailed Protocol: Quantification of 2-Chloropropane in a Water Matrix by Headspace GC-MS

-

Preparation of Standards:

-

Prepare a stock solution of 2-chloropropane in methanol.

-

Prepare a stock solution of 2-Chloropropane-1,1,1-D3 in methanol.

-

Create a series of calibration standards by spiking known amounts of the 2-chloropropane stock solution into blank water samples.

-

Spike each calibration standard and the unknown samples with a constant, known amount of the 2-Chloropropane-1,1,1-D3 internal standard solution.

-

-

Sample Preparation (Headspace):

-

Place a defined volume of the spiked sample into a headspace vial.

-

Add a salting-out agent (e.g., sodium chloride) to increase the volatility of the analyte.

-

Seal the vial and place it in the headspace autosampler.

-

-

GC-MS Parameters:

-

GC Column: A mid-polarity column such as a DB-624 is suitable.[13]

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure good separation.

-

Injector: Headspace injection mode.

-

MS Detection: Use Selected Ion Monitoring (SIM) mode. Monitor a characteristic ion for 2-chloropropane (e.g., m/z 63) and a characteristic ion for 2-Chloropropane-1,1,1-D3 (e.g., m/z 66).

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples from the calibration curve.

-

Mechanistic Studies and the Kinetic Isotope Effect (KIE)

The replacement of hydrogen with deuterium can influence the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. This phenomenon is known as the Kinetic Isotope Effect (KIE).[14] The C-D bond is stronger than the C-H bond, and therefore requires more energy to break, leading to a slower reaction rate. The magnitude of the KIE (kH/kD) can provide valuable insights into the transition state of a reaction.[15]

For reactions involving 2-chloropropane, such as Sₙ2 or E2 reactions, a primary KIE would be expected if the C-H bond at the 1 or 3 position is broken in the rate-determining step. Since 2-Chloropropane-1,1,1-D3 is labeled at a primary carbon, it can be used to probe mechanisms where a proton is abstracted from this position. A secondary KIE may be observed if the C-D bonds are not broken but are located at or near the reaction center, which can provide information about changes in hybridization at the transition state.[16]

Metabolic Fate and the Concept of Metabolic Switching

In drug metabolism studies, deuteration of a metabolically labile site can slow down the rate of metabolism, a strategy known as "metabolic switching".[3][4][5] The C-D bond is more resistant to enzymatic cleavage by cytochrome P450 enzymes than the C-H bond.[17] By replacing the hydrogens of a methyl group with deuterium, the oxidative metabolism at that position can be significantly reduced.[17]

However, this can sometimes lead to an increase in metabolism at other sites in the molecule, a phenomenon known as "metabolic switching".[4][7] Therefore, while the trideuteromethyl group in 2-Chloropropane-1,1,1-D3 is generally considered metabolically stable, its introduction into a more complex molecule requires careful investigation of the overall metabolic profile to ensure that unexpected metabolic pathways are not introduced.[18]

Conclusion

2-Chloropropane-1,1,1-D3 is a versatile and valuable tool in the arsenal of researchers in chemistry and drug development. Its utility as a "gold standard" internal standard in mass spectrometry provides for highly accurate and precise quantification of volatile organic compounds. Furthermore, its isotopic label serves as a powerful probe for elucidating reaction mechanisms through the study of kinetic isotope effects and for investigating metabolic pathways. The strategic placement of the trideuterated methyl group ensures isotopic stability and provides a clear mass shift for unambiguous detection. As analytical instrumentation continues to advance in sensitivity and resolution, the demand for high-purity, well-characterized isotopically labeled compounds like 2-Chloropropane-1,1,1-D3 will undoubtedly continue to grow.

References

[4] BenchChem. (2025). The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS. BenchChem.

[5] Stokvis, E., Rosing, H., & Beijnen, J. H. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.

[19] A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).

[13] BenchChem. (2025). A Comparative Guide to GC-MS Analysis for Purity Assessment of 2-Chloropropene. BenchChem.

[3] ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

[20] M. M. Kreevoy and D. J. Lee. (n.d.). Chlorine kinetic isotope effects. Application of the transition state model to thermolysis of secondary and tertiary alkyl chlorides. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.

[21] PubMed. (2020, June 1). Deuteration of the Farnesyl Terminal Methyl Groups of δ-tocotrienol and Its Effects on the Metabolic Stability and Ability of Inducing G-CSF Production.

[17] BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem.

[16] Wikipedia. (n.d.). Kinetic isotope effect.

[7] Studylib. (n.d.). 2-Chloropropane.

[22] ResearchGate. (2025, August 6). Rapid and simple determination of chloropropanols (3-MCPD and 1,3-DCP) in food products using isotope dilution GC–MS.

[14] Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects.

[6] PubChem. (n.d.). 2-Chloropropane.

[8] Crompton, T. R. (2024, January 1). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. LCGC.

[23] IJSTR. (n.d.). Analytical Method Development And Validation Of Genotoxic Impurity, 2-Chloropropane, In Tramadol Hydrochloride Drug Substance Using Head Space Gas Chromatography.

[24] Chromatography Forum. (2013, March 18). quantification of organic acids by deuterated standards.

[18] NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.

[25] ResearchGate. (2025, August 6). Rapid and simple determination of chloropropanols (3-MCPD and 1,3-DCP) in food products using isotope dilution GC–MS.

[15] Macmillan Group, Princeton University. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry.

[26] SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?

[9] OrgoSolver. (n.d.). Alcohol Reactions: Alkyl Chloride Formation with HCl/ZnCl2 (Lucas).

[10] Brainly.in. (2020, July 12). reaction by using hcl with isopropyl alcohol.

[1] Wikipedia. (n.d.). Isotopic labeling.

[27] ChemicalBook. (n.d.). 2-CHLOROPROPANE-1,1,1-D3 | 137832-55-4.

[28] PrepChem.com. (n.d.). Preparation of isopropyl chloride.

[12] Quora. (2018, October 31). Why is the reactivity of all three classes of alcohols with concentrated HCL and ZnCL2 (Luca's reagent) different?

[29] YouTube. (2021, November 23). Isopropyl Chloride Synthesis: My First Real Chem Project.

[11] YouTube. (2020, January 22). Activation of Alcohols: Reactions with HBr, HCl and ZnCl2.

[2] RSC Publishing. (2024, December 17). Impact of H/D isotopic effects on the physical properties of materials.

Sources

- 1. Isopropyl Alcohol [webbook.nist.gov]

- 2. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. osti.gov [osti.gov]

- 5. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. population-protection.eu [population-protection.eu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. orgosolver.com [orgosolver.com]

- 10. brainly.in [brainly.in]

- 11. youtube.com [youtube.com]

- 12. quora.com [quora.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. CAS 3979-51-9: 2-Propanol-d | CymitQuimica [cymitquimica.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. ijstr.org [ijstr.org]

- 24. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]

- 25. xisdxjxsu.asia [xisdxjxsu.asia]

- 26. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 27. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 28. impactfactor.org [impactfactor.org]

- 29. isotope.com [isotope.com]

Methodological & Application

Using 2-Chloropropane-1,1,1-D3 as an internal standard in GC-MS

Application Note & Protocol

Topic: High-Precision Quantification of 2-Chloropropane in Complex Matrices Using 2-Chloropropane-1,1,1-D3 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note provides a comprehensive framework for the development and validation of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise quantification of 2-chloropropane. The protocol leverages the principle of Isotope Dilution Mass Spectrometry (IDMS) by employing 2-Chloropropane-1,1,1-D3 as an ideal internal standard.[1] The use of a stable isotope-labeled (SIL) internal standard is a superior analytical strategy that compensates for variability during sample preparation, injection, and ionization, thereby enhancing the accuracy, precision, and reliability of the results.[2][3] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering detailed protocols, data analysis workflows, and validation criteria grounded in regulatory expectations.[4][5]

Introduction: The Principle of Isotope Dilution

Quantitative analysis by GC-MS can be susceptible to variations arising from sample matrix effects, extraction inefficiencies, and instrument drift.[6] The internal standard method is a powerful technique used to correct for these potential errors.[7] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) standard before any sample processing steps.[7][8] Quantification is then based on the ratio of the analyte's response to the internal standard's response, which mitigates the impact of procedural variations.[9][10]

Isotope Dilution Mass Spectrometry (IDMS) represents the gold standard for this approach.[1][11] It utilizes a stable isotope-labeled analog of the analyte as the internal standard.[12] The foundational premise of IDMS is that the SIL standard is chemically and physically identical to the analyte, ensuring it behaves the same way throughout the entire analytical process.[1] Any loss of the analyte during sample workup is mirrored by a proportional loss of the SIL standard, preserving the critical analyte-to-IS ratio.[6]

2-Chloropropane-1,1,1-D3 is the ideal internal standard for 2-chloropropane because it shares the same chemical structure and properties, leading to nearly identical chromatographic retention times and ionization behavior.[7][12] However, its increased mass due to the three deuterium atoms allows it to be easily distinguished from the native analyte by the mass spectrometer, enabling precise and independent quantification.[12]

Analyte and Internal Standard Properties

The selection of an appropriate internal standard is the most critical step in method development. The ideal IS should be chemically similar to the analyte but chromatographically resolved or, in the case of MS, distinguishable by mass.[8] A deuterated analog meets these criteria perfectly.

| Property | 2-Chloropropane (Analyte) | 2-Chloropropane-1,1,1-D3 (Internal Standard) | Rationale for Pairing |

| CAS Number | 75-29-6[13] | 137832-55-4[14] | N/A |

| Molecular Formula | C₃H₇Cl | C₃H₄D₃Cl[15] | Identical elemental composition, differing only by isotopes. |

| Molecular Weight | 78.54 g/mol [16] | 81.56 g/mol [15] | Sufficient mass difference (+3 Da) for clear distinction by MS without significant chromatographic shift. |

| Boiling Point | 35.7 °C[13] | Approx. 36 °C | Virtually identical boiling points ensure co-extraction and similar chromatographic behavior. |

| Density | 0.86 g/cm³ (at 20 °C) | Approx. 0.88 g/cm³ | Similar physical properties ensure consistent behavior in solution. |

| Solubility | Slightly soluble in water; soluble in methanol, ether.[13] | Assumed identical to analyte. | Ensures both compounds are extracted with the same efficiency. |

Experimental Protocol

This protocol provides a detailed methodology for a headspace GC-MS analysis, which is well-suited for volatile compounds like 2-chloropropane.[17]

Materials and Reagents

-

2-Chloropropane (≥99% purity)

-

2-Chloropropane-1,1,1-D3 (≥98% isotopic purity)

-

Methanol (GC or Purge and Trap Grade)

-

Deionized Water

-

20 mL Headspace Vials with Magnetic Screw Caps

Preparation of Stock and Working Solutions

Causality: Preparing accurate stock and working solutions is fundamental to the entire quantitative analysis. Serial dilutions minimize volumetric errors.

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-chloropropane into a 10 mL volumetric flask containing ~8 mL of methanol. Record the exact weight. Dilute to the mark with methanol and mix thoroughly.

-

Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock solution using 2-Chloropropane-1,1,1-D3.

-

Analyte Working Solution (10 µg/mL): Dilute 100 µL of the 1 mg/mL Analyte Stock Solution into a 10 mL volumetric flask with methanol.

-

Internal Standard Working Solution (ISWS) (10 µg/mL): Dilute 100 µL of the 1 mg/mL Internal Standard Stock Solution into a 10 mL volumetric flask with methanol. This solution will be used to spike all samples and standards.

Calibration Standards and Quality Control (QC) Samples

Causality: The calibration curve establishes the mathematical relationship between the response ratio and concentration. QC samples independently verify the accuracy of the curve.

-

Label a series of 20 mL headspace vials for a blank, a zero standard, and at least five calibration levels (e.g., 1, 5, 10, 50, 100 ng/mL).

-

Prepare the calibration standards in the vials according to the table below. Add the appropriate volume of the Analyte Working Solution to 10 mL of deionized water.

-

Crucially, add 10 µL of the Internal Standard Working Solution (10 µg/mL) to every vial (except the blank), resulting in a constant IS concentration of 10 ng/mL in each.

-

Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 80 ng/mL) in the same manner from a separate weighing of the analyte stock, if possible, to ensure independence.

| Standard Level | Volume of Analyte WS (10 µg/mL) | Final Volume (Water) | Final Analyte Conc. (ng/mL) | Volume of ISWS (10 µg/mL) | Final IS Conc. (ng/mL) |

| Blank | 0 µL | 10 mL | 0 | 0 µL | 0 |

| Zero Standard | 0 µL | 10 mL | 0 | 10 µL | 10 |

| CAL 1 | 1 µL | 10 mL | 1 | 10 µL | 10 |

| CAL 2 | 5 µL | 10 mL | 5 | 10 µL | 10 |

| CAL 3 | 10 µL | 10 mL | 10 | 10 µL | 10 |

| CAL 4 | 50 µL | 10 mL | 50 | 10 µL | 10 |

| CAL 5 | 100 µL | 10 mL | 100 | 10 µL | 10 |

Sample Preparation

-

For an unknown aqueous sample, place 10 mL of the sample into a 20 mL headspace vial.

-

Spike the vial with 10 µL of the Internal Standard Working Solution (10 µg/mL).

-

Immediately seal the vial with the magnetic screw cap.

-

Vortex briefly to mix. The sample is now ready for analysis.

GC-MS Instrumental Parameters

Causality: The instrumental parameters are optimized to achieve good chromatographic separation, efficient ionization, and selective detection of the target ions for both the analyte and the internal standard.

| Parameter | Setting | Rationale |

| Headspace Autosampler | ||

| Incubation Temperature | 80 °C | Promotes partitioning of the volatile analyte into the headspace. |

| Incubation Time | 30 min | Allows the sample to reach equilibrium. |

| Syringe Temperature | 100 °C | Prevents condensation of the analyte in the syringe. |

| GC System | ||

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for volatile organic compounds. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the injected sample. |

| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |

| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 40 °C (hold 5 min), ramp at 10 °C/min to 150 °C (hold 2 min) | Provides separation from other volatile components and ensures elution. |

| MS Detector | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique producing repeatable fragmentation patterns. |

| MS Source Temperature | 230 °C | Standard operating temperature. |

| MS Quad Temperature | 150 °C | Standard operating temperature. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions of interest. |

| SIM Ions | Analyte (2-Chloropropane): Quantifier: m/z 43 , Qualifier: m/z 78IS (2-Chloropropane-d3): Quantifier: m/z 46 , Qualifier: m/z 81 | The quantifier ions (isopropyl cation and its deuterated analog) are stable and abundant fragments. Qualifier ions confirm identity. |

Data Analysis and System Validation

A self-validating system is one where the protocol includes inherent checks to ensure data integrity. This is achieved through rigorous method validation and ongoing system suitability checks.

Data Processing and Calibration

-

Integrate the peak areas for the quantifier ions of both the analyte (m/z 43) and the internal standard (m/z 46) for each standard, QC, and sample.

-

Calculate the Response Ratio for each injection:

-

Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

-

-

Create a calibration curve by plotting the Response Ratio (y-axis) against the known concentration of the analyte (x-axis) for the calibration standards.

-

Apply a linear regression model to the data, typically with a 1/x or 1/x² weighting to account for heteroscedasticity. The resulting equation will be in the form y = mx + c.[8][18]

-

For each unknown sample, calculate its Response Ratio and determine its concentration using the regression equation:

-

Concentration = (Sample Response Ratio - c) / m

-

Method Validation: A Self-Validating Framework

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[19] Adherence to ICH and FDA guidelines is critical for regulatory acceptance.[4][5][20]

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the signal is unequivocally from the analyte. | No interfering peaks at the retention time of the analyte and IS in the blank or zero standard. |

| Linearity | To demonstrate a proportional relationship between concentration and response ratio. | Correlation coefficient (r²) ≥ 0.995. |

| Accuracy | The closeness of the measured value to the true value. | Mean concentration of QC samples should be within ±15% of the nominal value (±20% at LLOQ). |

| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (%CV) for QC samples should be ≤15% (≤20% at LLOQ). |

| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10; must meet accuracy and precision criteria. |

| System Suitability | To ensure the system is performing correctly before and during analysis. | IS peak area in all samples and standards should be within ±30% of the mean IS area across the batch. Retention time should not vary by more than ±2%. |

Visualized Workflows

Experimental Workflow Diagram

The following diagram illustrates the complete analytical procedure from sample receipt to final data reporting.

Caption: High-level workflow for GC-MS quantification using an internal standard.

Principle of Isotope Dilution

This diagram explains how the analyte-to-IS ratio remains constant despite sample loss.

Caption: The constant ratio of analyte to IS corrects for procedural sample loss.

Conclusion

The use of 2-Chloropropane-1,1,1-D3 as an internal standard provides a highly accurate and precise method for the quantification of 2-chloropropane by GC-MS. This Isotope Dilution Mass Spectrometry approach effectively corrects for variations in sample preparation and instrument response, leading to reliable and defensible data.[1][3] The protocols and validation framework outlined in this application note provide a robust foundation for scientists to implement this technique, ensuring data integrity that meets stringent scientific and regulatory standards.[5][20]

References

- The Principle of Isotopic Dilution Mass Spectrometry: A Definitive Quantitative Technique. (n.d.). Benchchem.

- Navigating FDA Guidelines for Bioanalytical Method Validation with Internal Standards: A Comparative Guide. (n.d.). Benchchem.

- The Principle of Isotopic Dilution Mass Spectrometry: An In-depth Technical Guide. (n.d.). Benchchem.

- Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.).

- Unice, K. M., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed.

- Guideline on Isotope Dilution Mass Spectrometry. (2017). OSTI.GOV.

- Isotope dilution. (n.d.). Wikipedia.

- Isotope dilution. (2025). Britannica.

- Variations in GC–MS Response Between Analytes and Deuterated Analogs. (2025). ResearchGate.

- De-liang, L., et al. (1995). Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example. PubMed.

- Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.

- Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. (n.d.). MtoZ Biolabs.

- Sˇkrbi´c, B. D., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. PMC.

- From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. (2024). Chromatography Online.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass.

- ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.

- A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.

- FDA Guidance on analytical procedures and methods validation published. (2015). ECA Academy.

- 2-chloropropane. (2024). Amine Catalysts.

- FDA Guidelines for Analytical Method Validation. (n.d.). Scribd.

- 2-CHLOROPROPANE-1,1,1-D3. (n.d.). ChemicalBook.

- 2-CHLOROPROPANE-1,1,1-D3. (n.d.). ChemBK.

- 2-Chloropropane for synthesis. (n.d.). Sigma-Aldrich.

- Exploring 2-Chloropropane: Properties, Applications, and Manufacturing Insights. (n.d.).

- Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food. (n.d.). PMC.

- Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterate. (n.d.).

- DETERMINATION OF 1,2,3-TRICHLOROPROPANE IN DRINKING WATER BY PURGE AND TRAP GAS CHROMATOGRAPHY/MASS SPECTROMETRY. (2002).

- Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. (n.d.).

- Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. (2012). Shimadzu.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 8. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]

- 9. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Isotope dilution - Wikipedia [en.wikipedia.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. newtopchem.com [newtopchem.com]

- 14. 2-CHLOROPROPANE-1,1,1-D3 | 137832-55-4 [chemicalbook.com]

- 15. chembk.com [chembk.com]

- 16. innospk.com [innospk.com]

- 17. shimadzu.com [shimadzu.com]

- 18. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]

- 19. impactfactor.org [impactfactor.org]

- 20. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]

Application Note & Protocol: Elucidating Reaction Mechanisms Through Kinetic Isotope Effects in the Solvolysis of 2-Chloropropane-1,1,1-D3

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for studying the solvolysis of 2-chloropropane-1,1,1-d3. The primary objective is to determine the secondary kinetic isotope effect (KIE) to elucidate the reaction mechanism. This protocol details the synthesis of the deuterated substrate, the solvolysis reaction procedure, and the analytical methods for quantifying the reaction rates and products. By explaining the causality behind each experimental choice, this guide ensures a robust and self-validating methodology, grounded in established principles of physical organic chemistry.

Introduction: The Significance of Kinetic Isotope Effects in Mechanistic Chemistry

Solvolysis reactions, where the solvent acts as the nucleophile, are fundamental in organic chemistry and often proceed through either a unimolecular (SN1) or bimolecular (SN2) pathway.[1][2][3][4][5] The distinction between these mechanisms lies in the rate-determining step: SN1 reactions involve the formation of a carbocation intermediate in a slow, unimolecular step, while SN2 reactions proceed via a single concerted step where the nucleophile attacks as the leaving group departs.[6]

The kinetic isotope effect (KIE) is a powerful tool for probing the transition state of a reaction.[7][8] It is defined as the ratio of the rate constant of a reaction with a lighter isotope (kL) to that with a heavier isotope (kH). For the solvolysis of 2-chloropropane, we will investigate a secondary KIE by replacing the hydrogens on one of the methyl groups with deuterium. In the case of 2-chloropropane-1,1,1-d3, the C-D bonds are not broken during the reaction. Therefore, any observed KIE is a secondary effect, providing insight into changes in hybridization and bonding at the transition state.[8][9]

An observed kH/kD > 1 (a "normal" secondary KIE) for the α-carbon suggests a change in hybridization from sp3 in the reactant to sp2 in the transition state, which is characteristic of an SN1 mechanism. Conversely, a kH/kD close to 1 would be more consistent with an SN2 mechanism where the hybridization at the transition state more closely resembles the sp3 state of the reactant.

This application note will guide you through the synthesis of 2-chloropropane-1,1,1-d3, the setup of the solvolysis experiment, and the analysis of the results to determine the KIE and, consequently, the reaction mechanism.

Synthesis of 2-Chloropropane-1,1,1-D3

The synthesis of 2-chloropropane-1,1,1-d3 can be achieved from commercially available deuterated acetone (acetone-d6). The general two-step procedure involves the reduction of acetone-d6 to isopropanol-1,1,1,3,3,3-d6, followed by chlorination.

Materials and Reagents:

-

Acetone-d6 (CD3COCD3)

-

Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), concentrated

-

Zinc chloride (ZnCl2), anhydrous

-

Anhydrous magnesium sulfate (MgSO4) or calcium chloride (CaCl2)

-

Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, distillation apparatus)

Protocol:

Step 1: Reduction of Acetone-d6 to Isopropanol-1,1,1,3,3,3-d6

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of acetone-d6 in anhydrous diethyl ether to the LiAlH4 suspension via a dropping funnel.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting aluminum salts and wash them thoroughly with diethyl ether.

-

Combine the organic filtrates and dry over anhydrous MgSO4.

-

Remove the solvent by rotary evaporation to yield isopropanol-1,1,1,3,3,3-d6.

Step 2: Chlorination of Isopropanol-1,1,1,3,3,3-d6

-

Prepare the Lucas reagent by dissolving anhydrous ZnCl2 in concentrated HCl.

-

Add the isopropanol-1,1,1,3,3,3-d6 to the Lucas reagent in a round-bottom flask equipped with a reflux condenser.[10][11]

-

Gently reflux the mixture for 1-2 hours.[10]

-

After cooling, two layers should form. Separate the upper organic layer containing the product.

-

Wash the organic layer with cold water, then with a 5% sodium bicarbonate solution, and finally with water again.

-

Dry the crude 2-chloropropane-1,1,1-d3 over anhydrous CaCl2.

-

Purify the product by distillation, collecting the fraction boiling at approximately 35-36 °C.

-

Confirm the identity and isotopic purity of the product using 1H NMR, 2H NMR, and GC-MS.

Experimental Setup for Solvolysis

The solvolysis of 2-chloropropane and its deuterated analog will be carried out in a suitable solvent system, and the reaction progress will be monitored over time.

Materials and Reagents:

-

2-Chloropropane (non-deuterated standard)

-

2-Chloropropane-1,1,1-d3 (synthesized)

-

Solvent (e.g., 80:20 ethanol:water, or other suitable polar protic solvent)

-

Constant temperature bath

-

Reaction vessels (e.g., sealed ampoules or vials with PTFE-lined caps)

-

Pipettes and syringes for accurate liquid handling

-

Quenching solution (e.g., ice-cold water or a suitable organic solvent)

-

Internal standard for analytical quantification (e.g., a non-reactive compound with a distinct analytical signal)

Protocol:

-

Preparation of Reaction Solutions: Prepare stock solutions of 2-chloropropane and 2-chloropropane-1,1,1-d3 of known concentrations in the chosen solvent system. Also, prepare a stock solution of the internal standard.

-

Reaction Setup: In a series of reaction vessels, add a precise volume of the solvent system. Place the vessels in a constant temperature bath set to the desired reaction temperature (e.g., 25 °C) and allow them to equilibrate.

-

Initiation of Reaction: Initiate the reaction by adding a precise amount of the 2-chloropropane or 2-chloropropane-1,1,1-d3 stock solution to each vessel. Ensure rapid mixing.

-

Reaction Monitoring: At predetermined time intervals, quench the reaction in one of the vessels by rapidly cooling it and/or adding a quenching solution.

-

Sample Preparation for Analysis: To each quenched reaction mixture, add a precise amount of the internal standard solution. This will be used for accurate quantification of the remaining reactant and the formed products.

Analytical Methodologies

The determination of the reaction rate constants relies on accurately measuring the concentration of the reactant over time. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods for this analysis.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture.[13][14][15] It can be used to quantify the disappearance of the 2-chloropropane reactant and the appearance of the solvolysis products (e.g., 2-propanol and/or ethyl isopropyl ether in an ethanol/water solvent system).[16][17]

GC-MS Protocol:

-

Instrument Setup: Use a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a mass spectrometer detector.

-

Method Development: Develop a temperature program that provides good separation of the reactant, products, and the internal standard.

-

Calibration: Prepare a series of calibration standards containing known concentrations of the reactant, expected products, and the internal standard. Generate calibration curves by plotting the peak area ratio (analyte/internal standard) against concentration.

-

Sample Analysis: Inject the quenched reaction samples into the GC-MS and record the chromatograms and mass spectra.

-

Data Analysis: Using the calibration curves, determine the concentration of the reactant at each time point. The mass spectrometer can confirm the identity of the peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to monitor the reaction in situ or by analyzing quenched samples.[18][19][20] It offers the advantage of providing structural information and can be used to determine the relative concentrations of species in the reaction mixture.[7][21]

NMR Protocol:

-

Sample Preparation: For quenched samples, add a known amount of an NMR-active internal standard (e.g., a compound with a singlet in a clear region of the spectrum) to the NMR tube containing the reaction mixture.

-

Data Acquisition: Acquire quantitative 1H NMR spectra. Ensure a sufficient relaxation delay between scans to allow for full relaxation of all nuclei, which is crucial for accurate integration.

-

Data Analysis: Integrate the signals corresponding to the reactant and the internal standard. The concentration of the reactant can be determined from the ratio of these integrals.

Data Analysis and Interpretation

Determination of Rate Constants

The solvolysis of 2-chloropropane is expected to follow first-order kinetics. The rate law is given by:

Rate = k[R-Cl]

The integrated rate law is:

ln[R-Cl]t = -kt + ln[R-Cl]0

where:

-

[R-Cl]t is the concentration of 2-chloropropane at time t

-

[R-Cl]0 is the initial concentration of 2-chloropropane

-

k is the first-order rate constant

A plot of ln[R-Cl]t versus time should yield a straight line with a slope of -k. Determine the rate constants for both the non-deuterated (kH) and deuterated (kD) substrates.

Calculation of the Kinetic Isotope Effect

The kinetic isotope effect is calculated as the ratio of the rate constants:

KIE = kH / kD

Interpretation of Results

-

A KIE significantly greater than 1 (e.g., 1.1 - 1.25 for β-deuterium effects) would strongly support an SN1 mechanism. This is because the C-H(D) bonds adjacent to the developing positive charge in the carbocation intermediate become hyperconjugatively delocalized, leading to a weakening of these bonds. The C-D bond is stronger and has a lower zero-point energy than the C-H bond, making it less available for hyperconjugation. This destabilizes the transition state for the deuterated compound relative to the non-deuterated one, resulting in a slower reaction rate.[8]

-

A KIE close to 1 (e.g., 0.95 - 1.05) would be more consistent with an SN2 mechanism, where there is less change in the bonding and hybridization at the α- and β-carbons in the transition state.

Table 1: Hypothetical Solvolysis Data and KIE Calculation

| Substrate | Rate Constant (k) at 25 °C (s-1) |

| 2-Chloropropane | 1.5 x 10-4 |

| 2-Chloropropane-1,1,1-D3 | 1.2 x 10-4 |

| Kinetic Isotope Effect (kH/kD) | 1.25 |

Visualizing the Workflow and Mechanism

Experimental Workflow

Caption: Experimental workflow for the solvolysis of 2-chloropropane-1,1,1-d3.

Proposed SN1 Mechanism

Caption: The SN1 reaction mechanism for the solvolysis of 2-chloropropane-1,1,1-d3.

Conclusion

The experimental protocol detailed in this application note provides a robust framework for investigating the solvolysis mechanism of 2-chloropropane through the determination of the secondary kinetic isotope effect. By carefully synthesizing the deuterated substrate and employing precise analytical techniques such as GC-MS and NMR, researchers can obtain reliable kinetic data. The magnitude of the resulting KIE serves as a powerful diagnostic tool to distinguish between SN1 and SN2 pathways, thereby providing deep insights into the reaction's transition state structure. This methodology is broadly applicable to the study of other solvolysis reactions and is a valuable component of any mechanistic investigation in organic and medicinal chemistry.

References

-

A direct NMR method for the measurement of competitive kinetic isotope effects. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]

- Limbach, H. H. (1990). Dynamic NMR Spectroscopy in the Presence of Kinetic Hydrogen/Deuterium Isotope Effects. NMR Basic Principles and Progress, 23, 63-164.

-

Ahsan, M., & Rahman, M. (2020). Online monitoring of the kinetic isotope effect in chemical reactions with 1H and 19F low-field NMR spectroscopy. Analyst, 145(15), 5127-5134. Retrieved February 10, 2026, from [Link]

-

Xi, H., et al. (2012). Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. Journal of the American Chemical Society, 134(51), 20565-20571. Retrieved February 10, 2026, from [Link]

-

Kinetic isotope effect. (2023, December 29). In Wikipedia. Retrieved February 10, 2026, from [Link]

- Ko, E. C. F., & Robertson, R. E. (1972). Secondary Kinetic Isotope Effects in Bimolecular Nucleophilic Substitutions. VI. Effect of α and β Deuteration of Alkyl Halide. Canadian Journal of Chemistry, 50(6), 986-991.

-

Solvolysis of Tertiary and Secondary Haloalkanes. (2021, March 5). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

-

Synthesis of 2-chloropropane. (2005, November 27). Sciencemadness.org. Retrieved February 10, 2026, from [Link]

-

Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). University of Windsor. Retrieved February 10, 2026, from [Link]

- Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132.

-

How will you prepare 2 chloropropane from propane? (n.d.). Quora. Retrieved February 10, 2026, from [Link]

-

Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved February 10, 2026, from [Link]

-

The Organic Chemistry Tutor. (2016, December 27). Solvolysis - SN1 Reaction Mechanism - Stereochemistry [Video]. YouTube. Retrieved February 10, 2026, from [Link]

-

The Organic Chemistry Tutor. (2023, March 1). Solvolysis Reactions With Stereochemistry - SN1 Mechanism [Video]. YouTube. Retrieved February 10, 2026, from [Link]

-

Gas Chromatography Mass Spectrometry (GC-MS). (n.d.). EAG Laboratories. Retrieved February 10, 2026, from [Link]

- Kevill, D. N., & D'Souza, M. J. (2008). Statistical Methods for the Investigation of Solvolysis Mechanisms Illustrated by the Chlorides of the Carbomethoxy Protecting Groups NVOC and FMOC. International Journal of Molecular Sciences, 9(12), 2576-2598.

-

Gas chromatography–mass spectrometry. (2024, January 23). In Wikipedia. Retrieved February 10, 2026, from [Link]

-

GC-MS Analysis, Gas Chromatography-Mass Spectrometry. (n.d.). Lucideon. Retrieved February 10, 2026, from [Link]

-

Synthesis of 2-chloropropane. (2021, April 4). Reddit. Retrieved February 10, 2026, from [Link]

-

GC-MS - Mass Spectrometry Research and Education Center. (n.d.). University of Florida. Retrieved February 10, 2026, from [Link]

- Method for synthesis of 2-chloropropane. (2019). Google Patents.

-

Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. (n.d.). SCION Instruments. Retrieved February 10, 2026, from [Link]

-

How can we covert 2-chloropropane to 1-chloropropane without using peroxide? (n.d.). Quora. Retrieved February 10, 2026, from [Link]

-

Kishan's Classes. (2025, June 26). Organic Chemistry: Solvolysis Reactions (SN1 and E1 Practice Problems!) [Video]. YouTube. Retrieved February 10, 2026, from [Link]

-

Reagent Blues. (2020, July 24). Kinetic Isotopic Effect - Part 2 || Concepts in Organic Chemistry || [Video]. YouTube. Retrieved February 10, 2026, from [Link]

-

Nucleophilic Substitution Reactions. (n.d.). Chemical Education Xchange. Retrieved February 10, 2026, from [Link]

-

Solvolysis Reactions With Stereochemistry - SN1 Mechanism | Video Summary and Q&A | Glasp. (2023, March 1). Glasp. Retrieved February 10, 2026, from [Link]

-

Solvolysis Reactions | Overview, Types & Mechanisms. (n.d.). Study.com. Retrieved February 10, 2026, from [Link]

- Mason, T. J., & Lorimer, J. P. (1986). Effect of ultrasonic irradiation on the solvolysis of 2-chloro-2-methylpropane in aqueous ethanol mixtures.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. glasp.co [glasp.co]

- 5. study.com [study.com]

- 6. ocw.uci.edu [ocw.uci.edu]

- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Sciencemadness Discussion Board - Synthesis of 2-chloropropane - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. reddit.com [reddit.com]

- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]

- 13. eag.com [eag.com]

- 14. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 15. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]

- 16. GC-MS Analysis, Gas Chromatography-Mass Spectrometry | Lucideon [lucideon.com]

- 17. GC-MS – Mass Spectrometry Research and Education Center [mass-spec.chem.ufl.edu]

- 18. A direct NMR method for the measurement of competitive kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]